molecular formula C19H24N4O2S B2976875 N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-(1-phenylethyl)ethanediamide CAS No. 899952-60-4

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-(1-phenylethyl)ethanediamide

Cat. No.: B2976875
CAS No.: 899952-60-4
M. Wt: 372.49
InChI Key: XRSONMHCAHAJEG-UHFFFAOYSA-N
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Description

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-(1-phenylethyl)ethanediamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, drug discovery, and agrochemistry. This compound features a unique structure with a thieno[3,4-c]pyrazole core, which is fused with an ethanediamide moiety and a phenylethyl group.

Preparation Methods

The synthesis of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-(1-phenylethyl)ethanediamide can be achieved through various synthetic routes. One common method involves the cyclocondensation of hydrazine with a carbonyl system, followed by the introduction of the thieno[3,4-c]pyrazole core. The reaction conditions typically include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions. Industrial production methods may involve multi-step synthesis with purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-(1-phenylethyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

Scientific Research Applications

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-(1-phenylethyl)ethanediamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of other complex organic molecules and heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential use in drug discovery and development, particularly for its ability to interact with specific biological targets.

    Industry: It is used in the development of agrochemicals and other industrial applications where pyrazole derivatives are valuable.

Mechanism of Action

The mechanism of action of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-(1-phenylethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological activity being studied.

Comparison with Similar Compounds

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-(1-phenylethyl)ethanediamide can be compared with other similar pyrazole derivatives, such as:

    N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-(4-chlorophenyl)methyl)ethanediamide: This compound has a similar core structure but features a chlorophenyl group instead of a phenylethyl group.

    N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-(2-methyl-3-nitrobenzamide): This compound has a nitrobenzamide group, which imparts different chemical and biological properties.

The uniqueness of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-(1-phenylethyl)ethanediamide lies in its specific substitution pattern and the presence of the phenylethyl group, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-12(13-8-6-5-7-9-13)20-17(24)18(25)21-16-14-10-26-11-15(14)22-23(16)19(2,3)4/h5-9,12H,10-11H2,1-4H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSONMHCAHAJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=C3CSCC3=NN2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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